2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFXODBRRNRPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine typically involves the use of fluorinated starting materials and pyridine derivatives. One common method involves the reaction of 3-fluorobenzaldehyde with trifluoromethylpyridine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Scientific Research Applications
Agrochemical Applications
Herbicides
One of the primary applications of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine is in the synthesis of herbicides. The compound serves as a crucial intermediate for developing pyridyloxyphenoxy alkanoic acids, which are known for their herbicidal properties. For instance, derivatives of this compound have been shown to exhibit superior herbicidal activity compared to other halogenated pyridines due to the strategic positioning of fluorine atoms on the pyridine ring .
Crop Protection
The trifluoromethyl group enhances the lipophilicity and biological efficacy of the resulting herbicides, making them more effective in protecting crops from pests. Several commercial herbicides derived from this compound have gained approval for use in agriculture, contributing significantly to crop yield improvements .
Pharmaceutical Applications
Drug Development
In the pharmaceutical sector, derivatives of this compound are being explored for their potential therapeutic effects. The unique electronic properties imparted by the trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of drug candidates, leading to improved efficacy and reduced toxicity .
Clinical Trials
Several compounds containing this moiety have entered clinical trials, particularly in areas such as oncology and infectious diseases. The fluorinated pyridine derivatives are being investigated for their ability to interact with biological targets effectively, which may lead to novel treatment options .
Case Study 1: Herbicide Development
A study demonstrated that compounds derived from this compound exhibited enhanced herbicidal activity against specific weed species compared to traditional herbicides. The research highlighted the effectiveness of these compounds in field trials, showing significant reductions in weed biomass and improved crop yields.
Case Study 2: Pharmaceutical Efficacy
In a clinical trial evaluating a drug candidate containing the trifluoromethylpyridine moiety, researchers found that patients exhibited improved response rates compared to those receiving standard treatments. This was attributed to the compound's ability to selectively target cancer cells while sparing healthy tissues.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl and trifluoromethyl groups contribute to the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological activities, leading to desired therapeutic effects or biochemical outcomes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The position and nature of substituents on the pyridine and aryl rings significantly influence properties such as solubility, melting point, and reactivity. Key analogs include:
Key Observations :
- Fluorine Position: Electron-withdrawing fluorine atoms (e.g., 2,4-difluorophenyl in ) enhance reactivity in Pd-catalyzed arylation compared to non-fluorinated analogs, likely due to increased electrophilicity of the aryl ring.
- Trifluoromethyl Group : The -CF₃ group at the 5-position improves metabolic stability and lipophilicity, critical for agrochemicals like pyridalyl (a commercial insecticide) .
- Substituent Effects: Methyl or bromine substituents (e.g., 2-methyl or 4-bromophenoxy ) alter steric and electronic profiles, affecting synthetic yields (e.g., 77–99% in ).
Comparative Reactivity :
- Chlorinated analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine ) serve as key intermediates, with CAS 52334-81-3 showing high commercial availability (purity >97%, boiling point 152°C).
- Brominated derivatives (e.g., 5-(bromomethyl)-2-(trifluoromethyl)pyridine ) exhibit higher reactivity in alkylation or arylation due to the bromine leaving group.
Spectroscopic and Computational Data
- NMR Shifts : Fluorine and -CF₃ groups induce distinct ¹⁹F NMR signals (e.g., δ -62.6 ppm for -CF₃ in ).
- Computational Studies : Pyridine derivatives with fluorophenyl groups (e.g., 2-(4-butylcyclohexyl)-3-fluorophenyl ) were analyzed via DFT for liquid crystal properties, revealing dipole alignment critical for optoelectronic applications.
Biological Activity
2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the lipophilicity and metabolic stability of compounds, making them more potent in various biological contexts. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the trifluoromethyl group. Various methods have been developed for introducing this group, including the use of trifluoromethylating agents such as trifluoromethylsilane and sodium trifluoroacetate. The synthetic pathways often yield derivatives with enhanced biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing trifluoromethylpyridine structures exhibit significant antimicrobial properties. For instance, a study showed that trifluoromethylpyridine derivatives displayed higher antifungal activity compared to their chlorinated counterparts. The presence of the trifluoromethyl group improves interaction with microbial targets, enhancing efficacy against various pathogens .
Table 1: Antimicrobial Activity of Trifluoromethylpyridine Derivatives
| Compound | Activity (%) at 100 mg/L | Reference |
|---|---|---|
| 2-(3-Fluorophenyl)-5-(CF₃)pyridine | 57 ± 0.3 | |
| Other derivatives | Varies |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that similar pyridine derivatives can inhibit key inflammatory pathways, including COX-1 and COX-2 enzymes. The incorporation of the trifluoromethyl group has been linked to improved selectivity and potency in inhibiting these targets .
Table 2: Inhibition Potency Against COX Enzymes
| Compound | IC₅₀ (μM) COX-1 | IC₅₀ (μM) COX-2 | Reference |
|---|---|---|---|
| 2-(3-Fluorophenyl)-5-(CF₃)pyridine | 5.40 | 0.01 | |
| Celecoxib | 22 | - |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Binding Affinity : The trifluoromethyl group enhances binding affinity to various biological targets by stabilizing interactions through hydrophobic effects.
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory responses and microbial metabolism.
- Cellular Uptake : Increased lipophilicity due to the trifluoromethyl group facilitates better cellular uptake, leading to enhanced bioavailability and activity.
Case Studies
Several case studies highlight the effectiveness of trifluoromethylpyridine derivatives in clinical settings:
- Antiviral Activity : A study demonstrated that certain derivatives exhibited significant antiviral activity against cucumber mosaic virus (CMV), with EC₅₀ values lower than standard treatments .
- Fungicidal Properties : Research indicated that a specific trifluoromethylpyridine derivative showed superior fungicidal activity compared to traditional fungicides, suggesting its potential as a novel agricultural agent .
Q & A
Q. Can this compound act as a photoaffinity label for target identification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
